molecular formula C19H17ClN2O2S B11365548 2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B11365548
M. Wt: 372.9 g/mol
InChI Key: BVHVTFQPCIQZLB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a phenylthiazole moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chlorophenoxy intermediate, which is then reacted with 2-phenyl-1,3-thiazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The phenylthiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound a valuable tool for studying biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17ClN2O2S

Molecular Weight

372.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C19H17ClN2O2S/c20-15-6-8-17(9-7-15)24-12-18(23)21-11-10-16-13-25-19(22-16)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23)

InChI Key

BVHVTFQPCIQZLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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